molecular formula C10H14 B043851 1,4-Diethylbenzene CAS No. 105-05-5

1,4-Diethylbenzene

Cat. No. B043851
Key on ui cas rn: 105-05-5
M. Wt: 134.22 g/mol
InChI Key: DSNHSQKRULAAEI-UHFFFAOYSA-N
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Patent
US04375458

Procedure details

For example, benzene and ethylene at a mole ratio of 1:2 to 10:1 yield p-diethylbenzene besides ethylbenzene. (p=400 psig, Temp.=800° F.); toluene and 1-octene yield p-ethyltoluene and a mixture of n- and isopropyl toluene rich in p-isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.C=C.[CH2:9]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17]C)=[CH:13][CH:12]=1)[CH3:10].C(C1C=CC=CC=1)C>C1(C)C=CC=CC=1>[CH2:10]=[CH:9][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:9]([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(p=400 psig, Temp.=800° F.)

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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